N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide
Description
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide is a furan-based acetamide derivative with a complex substitution pattern. Its molecular formula is C₂₉H₂₃N₂O₅, featuring a central furan ring substituted with a cyano group (-CN) at position 3, two 4-methoxyphenyl groups at positions 4 and 5, and a 2-phenylacetamide moiety at position 2 (Fig. 1). The methoxy groups enhance solubility in polar solvents, while the aromatic systems contribute to π-π stacking interactions, which may influence its biological activity or crystallographic behavior .
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C27H22N2O4/c1-31-21-12-8-19(9-13-21)25-23(17-28)27(29-24(30)16-18-6-4-3-5-7-18)33-26(25)20-10-14-22(32-2)15-11-20/h3-15H,16H2,1-2H3,(H,29,30) |
InChI Key |
BQNRXKCEVAXBMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions may vary, but often include solvent-free methods or the use of mild heating to facilitate the formation of the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan ring and phenylacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Antituberculosis Potential
Recent studies indicate that this compound may exhibit significant antituberculosis properties. It acts as an intermediate in synthesizing isoquinoline derivatives known for their antimicrobial effects. In vitro assays have shown that derivatives of similar structures can inhibit Mycobacterium tuberculosis effectively, suggesting that N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide could be a promising scaffold for developing novel antitubercular agents .
Interaction with Biological Targets
The compound's interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Molecular docking studies can provide insights into binding affinities and the specificity of the compound towards target enzymes or receptors .
Case Studies and Research Findings
Research findings suggest that the presence of methoxy groups in the compound enhances its interaction with biological targets, potentially leading to increased efficacy against various diseases. Further studies are needed to elucidate its full therapeutic potential and safety profile .
In one study focusing on related compounds, derivatives were synthesized and tested for their antitubercular activity, demonstrating MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. These findings support the notion that structural modifications can yield potent new therapeutic agents based on the phenylacetamide scaffold .
Mechanism of Action
The mechanism of action of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Furan core : Provides rigidity and planar geometry.
- 4-Methoxyphenyl substituents : Improve lipophilicity and metabolic stability.
- 2-Phenylacetamide : A common pharmacophore in antimicrobial and antifungal agents .
This section compares the target compound with structurally or functionally related derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural Analogues
Key Observations :
- Core Heterocycle : Benzothiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electronegativity, whereas the furan core in the target compound may favor planar stacking interactions.
Physicochemical Properties
Notable Trends:
Biological Activity
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a variety of biological activities, making it a candidate for drug development and therapeutic applications. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
Molecular Formula: C₁₈H₁₅N₃O₄
Molecular Weight: 325.33 g/mol
IUPAC Name: this compound
InChI Key: XXXXXX (specific key not provided)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogens Tested |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Staphylococcus aureus, E. coli |
| 10 | Not specified | Not specified | Various pathogens |
The derivative 7b demonstrated significant activity against tested pathogens, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin. Furthermore, these derivatives exhibited low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies against various cancer cell lines. The National Cancer Institute's protocols were employed to evaluate the compound's efficacy.
Results Summary:
| Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| Leukemia | 10 | High |
| Melanoma | >50 | Low |
| Lung Cancer | >50 | Low |
| Breast Cancer | >50 | Low |
The compound exhibited low levels of anticancer activity overall, with only leukemia cells showing significant sensitivity at a concentration of 10 µM . Further research is necessary to explore modifications that may enhance its effectiveness against other cancer types.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of cyano and methoxyphenyl groups enhances its reactivity and allows it to participate in various biochemical pathways. Current hypotheses suggest that the compound may act as an inhibitor of key enzymes involved in microbial resistance and cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Efficacy Study:
- Cytotoxicity Evaluation:
- Biofilm Inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
